![molecular formula C24H16O8 B2832987 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 858763-65-2](/img/structure/B2832987.png)
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel Chromone-Pyrimidine Coupled Derivatives : Ionic liquids have facilitated the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These compounds exhibited significant in vitro antibacterial and antifungal activities. Notably, derivatives with a methoxy group on the chromone ring showed equipotent antifungal activity compared to standard drugs. Further, ADMET analysis indicated good oral drug-like properties for these compounds, and in vivo toxicity studies confirmed their non-toxic nature (Tiwari et al., 2018).
Photochemical Studies
- Photo-Reorganization of Chromenones : Studies on 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light revealed the formation of angular pentacyclic compounds. This represents a green synthesis method of benzothiophene fused xanthenone derivatives, showcasing a novel application in the synthesis of photochromic materials and potentially biologically active compounds (Dalal et al., 2017).
Anticancer Applications
- Terpyridine-Skeleton Molecule Derivatives : Novel molecules containing a terpyridine skeleton and chromeno[4,3-b]pyridine core have been synthesized and evaluated for their biological activities. These compounds were identified as nonintercalative topo I and II dual catalytic inhibitors, showing promise as anticancer agents with less DNA toxicity than traditional drugs. Their modification enhanced metabolic stability and bioavailability, indicating potential for development into new anticancer drugs (Kwon et al., 2015).
Fluorescence Properties
- Synthesis of Benzo[c]Coumarin Carboxylic Acids : The synthesis of several benzo[c]chromene carboxylic acids has been reported, with compounds exhibiting excellent fluorescence properties in both ethanol solution and solid state. This research highlights the potential of chromene derivatives in developing new fluorescent materials (Shi et al., 2017).
Catalysis
- Catalyst-Free Synthesis of Chromeno[2,3-d]pyrimidine Derivatives : A catalyst-free method for synthesizing 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones was developed. This process exemplifies an eco-friendly, highly efficient synthesis route for producing diverse, pharmaceutically relevant chromene derivatives (Brahmachari & Nayek, 2017).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O8/c1-27-15-3-2-4-16(10-15)31-22-12-28-20-11-17(6-7-18(20)23(22)25)32-24(26)14-5-8-19-21(9-14)30-13-29-19/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNCUDKJEFIVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.